![molecular formula C15H17NOS B110062 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-18-7](/img/structure/B110062.png)
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol, also known as DMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPS is a chelating agent that is used to remove heavy metals from the body. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning.
Mécanisme D'action
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It forms stable complexes with heavy metals such as mercury, lead, and arsenic, which are then eliminated from the body. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, particularly mercury. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. This compound has been shown to be well-tolerated in humans and has a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has several advantages for lab experiments. It is a well-established chelating agent that has been extensively studied in scientific research. It is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has a relatively narrow range of heavy metals that it can chelate effectively.
Orientations Futures
There are several future directions for 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol research. One area of research is the development of new chelating agents that are more effective and have a broader range of heavy metals that they can chelate. Another area of research is the development of new methods for delivering chelating agents to specific tissues or organs in the body. Additionally, there is a need for more research on the long-term effects of this compound and other chelating agents, particularly in children and pregnant women. Overall, this compound has significant potential for therapeutic applications and is an important area of research in the field of toxicology.
Méthodes De Synthèse
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenethiol with dimethylamine, followed by reduction with sodium borohydride. The resulting product is then treated with 2-bromoacetophenone to yield this compound.
Applications De Recherche Scientifique
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning. This compound works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Propriétés
Numéro CAS |
127906-18-7 |
|---|---|
Formule moléculaire |
C15H17NOS |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C15H17NOS/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
Clé InChI |
KKMSQPXDZXJMFX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Autres numéros CAS |
127906-18-7 |
Synonymes |
3-(2-(N,N-dimethylaminomethyl)phenylthio)phenol 3-DMAMPTP N,N-dimethyl-2-(3-hydroxyphenylthio)benzylamine VUBF 15468 VUBF-15468 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




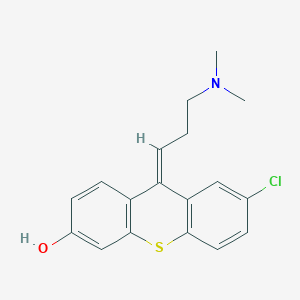
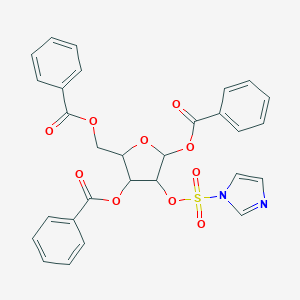
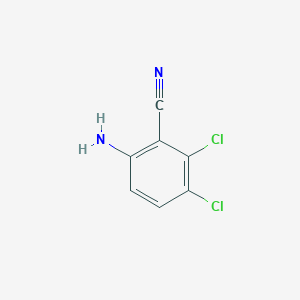
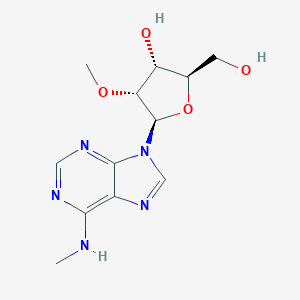
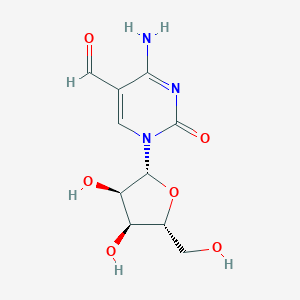
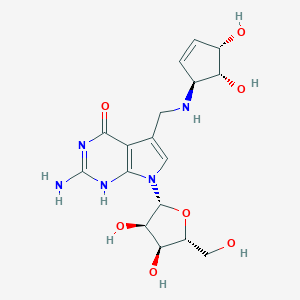
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)





![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)